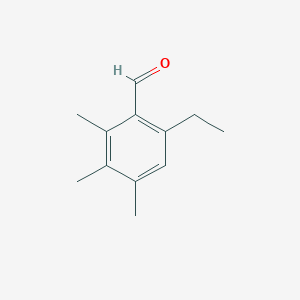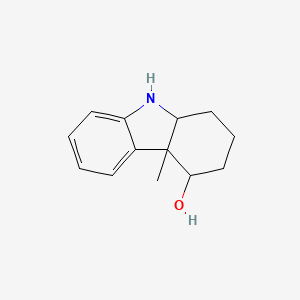![molecular formula C28H34N3O5P B14380915 N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide CAS No. 90195-15-6](/img/structure/B14380915.png)
N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide is a complex organic compound that belongs to the class of phosphorylated amino acids. This compound is characterized by the presence of a bis(benzyloxy)phosphoryl group attached to the amino acid residues L-valine and L-phenylalanine. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Fmoc and phenacyl (Pac) protected L-serine, where the bisphosphonate group is installed using ((bis(benzyloxy)phosphoryl)methyl) phosphonochloridate . The reaction conditions often require the use of specific solvents and catalysts to ensure the successful attachment of the phosphoryl group.
Industrial Production Methods
Industrial production of N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and the bis(benzyloxy)phosphoryl group, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the phosphoryl group or other functional groups within the molecule.
Substitution: The bis(benzyloxy)phosphoryl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce compounds with different functional groups replacing the bis(benzyloxy)phosphoryl group.
Aplicaciones Científicas De Investigación
N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex phosphorylated peptides and proteins.
Biology: It serves as a model compound for studying phosphorylation processes in biological systems.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide involves its interaction with specific molecular targets and pathways. The bis(benzyloxy)phosphoryl group can participate in phosphorylation reactions, influencing various cellular processes. The compound’s effects are mediated through its ability to modify protein function and signaling pathways, making it a valuable tool for studying cellular mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Phosphoserine: A phosphorylated amino acid commonly found in proteins.
Phosphothreonine: Another phosphorylated amino acid involved in cellular signaling.
Phosphotyrosine: A key player in signal transduction pathways.
Uniqueness
N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide is unique due to its specific combination of amino acid residues and the bis(benzyloxy)phosphoryl group. This unique structure allows it to participate in distinct chemical reactions and biological processes, setting it apart from other phosphorylated amino acids .
Propiedades
Número CAS |
90195-15-6 |
|---|---|
Fórmula molecular |
C28H34N3O5P |
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[bis(phenylmethoxy)phosphorylamino]-3-methylbutanamide |
InChI |
InChI=1S/C28H34N3O5P/c1-21(2)26(28(33)30-25(27(29)32)18-22-12-6-3-7-13-22)31-37(34,35-19-23-14-8-4-9-15-23)36-20-24-16-10-5-11-17-24/h3-17,21,25-26H,18-20H2,1-2H3,(H2,29,32)(H,30,33)(H,31,34)/t25-,26-/m0/s1 |
Clave InChI |
XCARMYSNDRWGNZ-UIOOFZCWSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


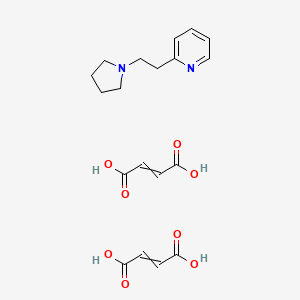
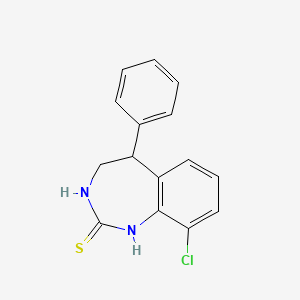
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
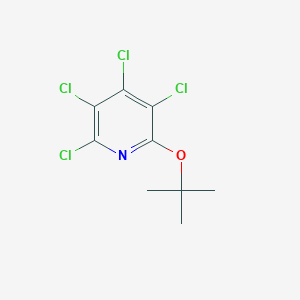
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
![Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate](/img/structure/B14380895.png)
